molecular formula C6H15Cl2FN2 B2602153 [(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2248187-16-6

[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride

Cat. No. B2602153
CAS RN: 2248187-16-6
M. Wt: 205.1
InChI Key: LEXDEDXYINBWRV-USPAICOZSA-N
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Description

“[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride” is a chemical compound with the CAS Number 2248187-16-6 . It is used for pharmaceutical testing . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride” is C6H12FNO . The InChI code is 1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6-/m0/s1 . The compound has a molecular weight of 133.16 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride” include a molecular weight of 133.16 g/mol . The compound has a complexity of 99.1 and a topological polar surface area of 23.5 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound is canonicalized .

Safety and Hazards

The safety information for “[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride” includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[(2S,4S)-4-fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2.2ClH/c1-9-4-5(7)2-6(9)3-8;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXDEDXYINBWRV-USPAICOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]1CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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